molecular formula C11H24O3 B032605 1,1,1-Trimethoxyoctane CAS No. 161838-87-5

1,1,1-Trimethoxyoctane

Cat. No.: B032605
CAS No.: 161838-87-5
M. Wt: 204.31 g/mol
InChI Key: SAEZBIIRXDZCAB-UHFFFAOYSA-N
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Description

1,1,1-Trimethoxyoctane is an organic compound with the molecular formula C11H24O3. It is a colorless liquid that is soluble in both organic and aqueous solvents. This compound is primarily used in various scientific applications, including organic synthesis and chromatography .

Preparation Methods

1,1,1-Trimethoxyoctane can be synthesized through several methods. One common synthetic route involves the reaction of octanal with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound . Industrial production methods often involve similar processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1,1,1-Trimethoxyoctane undergoes various chemical reactions, including:

Scientific Research Applications

1,1,1-Trimethoxyoctane has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: This compound is utilized in biochemical studies to investigate its effects on various biological systems.

    Medicine: Research has explored its potential use in drug development and as a solvent for pharmaceutical formulations.

    Industry: It is employed in the production of pesticides and as a solvent in chromatography.

Mechanism of Action

The mechanism of action of 1,1,1-Trimethoxyoctane involves its interaction with molecular targets and pathways within biological systems. It can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The specific pathways and molecular targets depend on the context of its use, such as in drug development or biochemical studies .

Comparison with Similar Compounds

1,1,1-Trimethoxyoctane can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,1,1-trimethoxyoctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3/c1-5-6-7-8-9-10-11(12-2,13-3)14-4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEZBIIRXDZCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161838-87-5
Record name 161838-87-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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